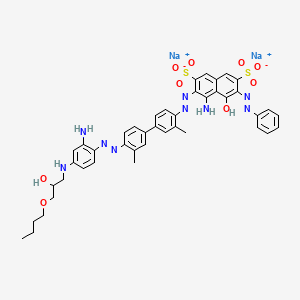![molecular formula C36H48N2O10 B1167916 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny CAS No. 111188-70-6](/img/new.no-structure.jpg)
1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxypheny] is an intriguing heterocyclic compound characterized by a benzothiazepine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzenethiol with a β-keto ester, followed by cyclization and subsequent functional group transformations to introduce the acetyloxy and dimethylaminoethyl moieties. Reaction conditions often involve the use of acid or base catalysts, varying temperatures, and solvent systems optimized for each step.
Industrial Production Methods
While laboratory-scale synthesis focuses on purity and yield optimization, industrial production prioritizes scalability, cost-effectiveness, and environmental considerations. Industrial methods may utilize continuous flow reactors, green chemistry principles, and alternative energy sources to enhance the efficiency and sustainability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Benzothiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of hydrogen atoms or functional groups with other atoms or groups, using reagents such as halogens, acids, or organometallic compounds.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), acids (HCl, H₂SO₄)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
1,5-Benzothiazepin-4(5H)-one is explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Evaluated for its pharmacological properties, including its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: Employed in the formulation of specialty chemicals, including dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. This interaction often leads to modulation of cellular activities, such as inhibition of enzyme function or alteration of signal transduction pathways. Detailed studies of its binding affinities, conformational changes, and downstream effects are crucial for understanding its full potential.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Benzothiazepine
1,5-Benzodiazepine
1,5-Benzoxazepine
Uniqueness
Compared to similar compounds, 1,5-Benzothiazepin-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. Its acetyloxy and dimethylaminoethyl groups enhance its solubility, reactivity, and potential for selective interactions with biological targets.
Crafting detailed articles about specific compounds definitely requires precision. If there's more to delve into, just say the word!
Propiedades
Número CAS |
111188-70-6 |
|---|---|
Fórmula molecular |
C36H48N2O10 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[N-methyl(perfluorobutyl)sulfonamidoethyl]phosphoric acid](/img/structure/B1167842.png)

